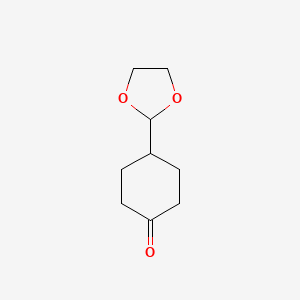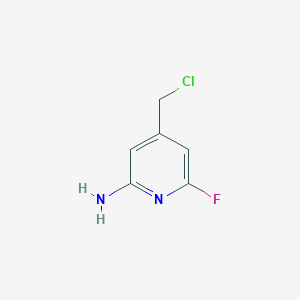
2-Methyl-4-oxazoleethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-oxazoleethanol is a heterocyclic compound containing both nitrogen and oxygen atoms within a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-4-oxazoleethanol can be synthesized through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide .
Industrial Production Methods
Industrial production of this compound often involves the use of metal-free cyclization of N-propargylamides. This method employs (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The reaction proceeds under visible light irradiation and results in the formation of oxazole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-oxazoleethanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen or oxygen atoms within the ring structure.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives
Reduction: Reduced oxazole compounds
Substitution: Substituted oxazole derivatives
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-oxazoleethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-4-oxazoleethanol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, leading to the modulation of biological processes. For example, oxazole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Oxazoline: A five-membered ring containing one oxygen and one nitrogen atom, but with a different arrangement of double bonds.
Thiazole: A five-membered ring containing one sulfur and one nitrogen atom.
Uniqueness
2-Methyl-4-oxazoleethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H9NO2 |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
2-(2-methyl-1,3-oxazol-4-yl)ethanol |
InChI |
InChI=1S/C6H9NO2/c1-5-7-6(2-3-8)4-9-5/h4,8H,2-3H2,1H3 |
InChI-Schlüssel |
GYPSCEHIZAZIPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CO1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![disodium [5-(4-Amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methyl dihydrogen phosphate](/img/structure/B13918957.png)
![Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)



![5-Bromobenzo[D]isothiazole-7-carboxylic acid](/img/structure/B13918993.png)





